ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a pyrrole ring, and a chloroacetamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Chloroacetamido Group: The chloroacetamido group can be attached through a nucleophilic substitution reaction, where a chloroacetamide reacts with the pyrrole-furan intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chloroacetamido group can be reduced to form amines.
Substitution: The chloroacetamido group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan and pyrrole rings may also interact with biological membranes and other cellular components, contributing to its overall effects.
Comparison with Similar Compounds
Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a pyrrole ring.
2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzamide group instead of a pyrrole ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₃
- Molecular Weight : 273.7 g/mol
- CAS Number : 90610-52-9
Physical Properties
Property | Value |
---|---|
Density | 1.2079 g/cm³ |
Boiling Point | 164-166 °C (at 4 Torr) |
Melting Point | Not Available |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloroacetamido compounds have shown effectiveness against various bacterial strains, suggesting a potential for use in treating infections caused by resistant bacteria .
Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly through mechanisms involving inhibition of viral replication. In related studies, compounds with similar furan and chloroacetamido moieties have been evaluated for their efficacy against influenza viruses, demonstrating IC₅₀ values in the low micromolar range . This indicates a promising avenue for further exploration in antiviral drug development.
Cancer Research
In the context of cancer treatment, derivatives of pyrrole compounds have been investigated for their ability to inhibit key enzymes involved in tumor progression. The inhibition of PARP-1 (Poly (ADP-ribose) polymerase) has been linked to reduced metastasis in cancer models, thus presenting a potential therapeutic application for this compound .
Study 1: Antimicrobial Efficacy
A study conducted on similar chloroacetamido compounds demonstrated their effectiveness against multi-drug-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of less than 32 µg/mL, highlighting the potential utility of such compounds in clinical settings .
Study 2: Antiviral Activity Against Influenza
In a comparative study assessing the antiviral properties of various pyrrole derivatives, one compound showed an IC₅₀ value of 6 µM against influenza A virus. This suggests that modifications to the furan and chloroacetamido groups can significantly enhance antiviral potency .
Study 3: Cancer Cell Line Inhibition
Research involving the application of pyrrole derivatives on cancer cell lines revealed that certain modifications led to a reduction in cell viability by over 50% at concentrations below 10 µM. This underscores the compound's potential as an anticancer agent through targeted enzyme inhibition .
Properties
Molecular Formula |
C16H19ClN2O4 |
---|---|
Molecular Weight |
338.78 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19ClN2O4/c1-4-22-16(21)14-10(2)11(3)19(9-12-6-5-7-23-12)15(14)18-13(20)8-17/h5-7H,4,8-9H2,1-3H3,(H,18,20) |
InChI Key |
JAITUPCKCYANBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)NC(=O)CCl |
Origin of Product |
United States |
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